molecular formula C14H15NO B13529423 2-(Naphthalen-2-yl)morpholine

2-(Naphthalen-2-yl)morpholine

Cat. No.: B13529423
M. Wt: 213.27 g/mol
InChI Key: AQOVYDDILDIECZ-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring with two oxygen and one nitrogen atom) substituted at the 2-position with a naphthalene group. This structure combines the rigidity of the naphthalene system with the polar, water-soluble morpholine moiety, making it a versatile scaffold in medicinal and synthetic chemistry.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-naphthalen-2-ylmorpholine

InChI

InChI=1S/C14H15NO/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-15-7-8-16-14/h1-6,9,14-15H,7-8,10H2

InChI Key

AQOVYDDILDIECZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Halonium-Mediated Oxyamination of Olefins

A prominent and efficient synthetic route to 2-substituted morpholines, including this compound, involves the regioselective oxyamination of olefins catalyzed by Lewis acids via halonium intermediates.

  • General Procedure : The synthesis begins with the reaction of an alkene substrate (such as 2-vinylnaphthalene) with a nitrogen source protected by a sulfonyl group (e.g., 2-nitrobenzenesulfonyl-protected amino alcohol) in the presence of a halogen source like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). A Lewis acid catalyst such as indium triflate (In(OTf)3) or magnesium triflate (Mg(OTf)2) facilitates halonium ion formation on the alkene.

  • Mechanism : The halonium intermediate undergoes nucleophilic attack by the amino alcohol, leading to the formation of a halofunctionalized intermediate. Subsequent addition of a base such as DBU promotes ring closure to form the morpholine ring.

  • Optimization : Catalyst loading, halogen source stoichiometry, and reaction temperature are optimized to maximize yield and regioselectivity. For example, In(OTf)3 with NBS gave a 55% yield of the halofunctionalized intermediate, which upon base treatment afforded the morpholine product in 76% isolated yield as a single regioisomer.

  • Substrate Scope : This method tolerates various substituted styrenes, including 2-vinylnaphthalene, which directly leads to this compound as a regioselective product.

  • Reaction Conditions Summary :

Parameter Optimal Condition Notes
Halogen source NBS or NIS NIS favored for Claisen rearrangement precursors
Lewis acid catalyst In(OTf)3 or Mg(OTf)2 Mg(OTf)2 optimal with NIS
Base DBU Added after halogenation step
Solvent Dichloromethane (DCM) Used for halogenation and ring closure
Temperature Room temperature to 80 °C Base addition at elevated temperature for rearrangement
  • Yields : Morpholine products are obtained in yields ranging from 65% to 76% depending on substrate and conditions.

This approach is documented in a 2022 study that details the halonium-based regioselective oxyamination strategy and its application to 2-vinylnaphthalene to produce this compound with high regioselectivity and yield.

Diastereoselective Synthesis via Ring-Opening and Cyclization

Another method involves the use of substituted morpholine congeners synthesized through ring-opening and cyclization reactions of appropriate precursors.

  • Starting Materials : Ethyl 2-formyl-3-methylbutanoate or similar ester derivatives are treated with strong bases such as n-butyllithium to generate reactive intermediates, which then undergo formylation and subsequent extraction.

  • Morpholine Formation : The key step involves the reaction of these intermediates with amino alcohols or morpholine precursors under basic conditions (e.g., potassium carbonate in 1,4-dioxane) to form 2-substituted morpholines, including this compound analogs.

  • Purification : The crude products are purified by gradient column chromatography using hexane and ethyl acetate mixtures.

  • Yields and Selectivity : This method allows diastereoselective and diastereoconvergent syntheses of 2-substituted morpholines with moderate to good yields (~44% reported for intermediate steps) and good stereocontrol.

  • Representative Reaction Conditions :

Parameter Condition Notes
Base n-Butyllithium (n-BuLi) Used for deprotonation and lithiation
Solvent Tetrahydrofuran (THF) Used for lithiation and formylation
Temperature -78 °C to room temperature Low temperature for lithiation step
Cyclization K2CO3 in 1,4-dioxane Stirred overnight at room temperature
Purification Column chromatography Gradient hexane/ethyl acetate

This method is detailed in a 2023 publication focusing on diastereoselective syntheses of 2- and 3-substituted morpholines, providing a complementary synthetic route to this compound.

Comparative Analysis of Preparation Methods

Aspect Lewis Acid-Catalyzed Oxyamination Diastereoselective Ring-Opening/Cyclization
Starting Materials 2-Vinylnaphthalene, protected amino alcohols Ethyl formyl esters, amino alcohols
Catalysts/Reagents Lewis acids (In(OTf)3, Mg(OTf)2), NBS/NIS, DBU n-BuLi, K2CO3
Reaction Conditions Mild, room temperature to 80 °C Low temperature (-78 °C) to room temperature
Yield 65-76% isolated yield Moderate (44% for intermediate), overall good
Regioselectivity High regioselectivity Diastereoselective control
Purification Column chromatography Column chromatography
Scalability Amenable to scale-up Requires careful temperature control
Complexity One-pot, multi-step in situ Multi-step with intermediate isolation

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are involved in cell cycle regulation and cytokinesis. This inhibition can lead to altered cellular functions and has potential therapeutic implications .

Comparison with Similar Compounds

Positional Isomers: 4-(Naphthalen-2-yl)morpholine

  • Structural Difference : The naphthalene group is attached to the 4-position of the morpholine ring instead of the 2-position.
  • Synthesis : Prepared via nickel-catalyzed cross-coupling of morpholine and 2-bromonaphthalene, yielding 52% isolated yield after column chromatography .
  • Key Properties :
    • NMR data matches literature values, confirming structural integrity.
    • Higher steric hindrance at the 4-position may influence reactivity compared to the 2-substituted isomer.

Sigma-1 Receptor Antagonists: S1RA (E-52862)

  • Structure : 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine .
  • Key Differences :
    • Incorporates a pyrazole ring and an ethyl linker between morpholine and naphthalene.
    • Exhibits high sigma-1 receptor antagonism (IC₅₀ < 10 nM), attributed to the extended hydrophobic pyrazole-naphthalene system .
  • Pharmacological Profile :
    • Orally bioavailable and CNS-penetrant, used in pain management studies.
    • Demonstrates the impact of substituent complexity on target specificity.

Morpholine Derivatives of NSAIDs: 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

  • Structure: Morpholine linked via a ketone-containing propanone chain to a methoxynaphthyl group .
  • Key Differences: The methoxy group enhances solubility, while the ketone introduces electrophilicity.

Antimicrobial Cyclohexene Derivatives

  • Structure : Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates .
  • Key Differences :
    • A cyclohexene core with ester, ketone, and aryl groups provides multiple sites for microbial target interaction.
    • Exhibits antibacterial and antifungal activity (e.g., MIC values < 50 µg/mL against Staphylococcus aureus), outperforming simpler naphthyl-morpholine derivatives in antimicrobial assays .

Imidazopyridine-Morpholine Hybrids

  • Structure : 4-((2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)morpholine (9j) .
  • Demonstrated anticholinesterase activity (IC₅₀ ~ 1 µM), relevant for Alzheimer’s disease research .

Physicochemical Properties and Structure-Activity Relationships (SAR)

  • Positional Isomerism : Substitution at the 2- vs. 4-position on morpholine alters steric and electronic profiles, affecting binding to targets like sigma-1 receptors .
  • Hydrophobic vs. Polar Groups : The naphthalene system enhances lipophilicity, while morpholine improves water solubility. Introducing methoxy or ester groups (e.g., in cyclohexenes) balances logP for better bioavailability .
  • Hybrid Systems : Compounds like 9j leverage fused heterocycles (imidazopyridine) to target CNS enzymes, demonstrating the importance of extended aromatic systems in crossing the blood-brain barrier .

Biological Activity

2-(Naphthalen-2-yl)morpholine, a compound characterized by its unique morpholine ring substituted with a naphthalene moiety, exhibits significant biological activity that has garnered attention in various fields of research. This article explores its biological properties, mechanisms of action, and potential applications based on current literature.

  • Molecular Formula : C13_{13}H13_{13}N
  • Molecular Weight : Approximately 199.25 g/mol
  • Physical Form : Typically encountered as a white to off-white solid; it is soluble in water when in hydrochloride salt form.

The presence of the naphthalene moiety contributes to its unique electronic properties, enhancing its biological activities compared to other morpholine derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's structure allows it to interact effectively with microbial targets, potentially inhibiting growth and proliferation. Studies have shown that similar compounds with naphthalene structures are effective against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The interaction with cellular receptors and enzymes involved in cancer progression is a focal point of ongoing research .

The mechanism through which this compound exerts its biological effects involves:

  • Binding Affinity : The compound shows significant binding affinity to various biological targets, including enzymes and receptors involved in metabolic pathways.
  • Inhibition of Enzymatic Activity : It has been noted for inhibiting key enzymes such as carbonic anhydrase, which is crucial in regulating pH and fluid balance in tissues .
  • Signal Transduction Modulation : The compound may alter signaling pathways that are pivotal in cellular responses to stress and inflammation, further indicating its therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
4-(1-Naphthalen-1-yl-2-phenylethyl)morpholineStructureContains phenylethyl side chain; potential for different biological activity.
2-Morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-oneStructureFeatures a carbonyl group; may exhibit different pharmacological profiles.
4-(2-Chloroethyl)morpholine hydrochlorideStructureUsed primarily as a pharmaceutical intermediate; less aromatic character compared to naphthalene derivatives.

The structural diversity among these compounds suggests varying biological activities, highlighting the unique characteristics of this compound due to its naphthalene component.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives, revealing promising results:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antimicrobial properties when tested against resistant bacterial strains, suggesting potential applications in developing new antibiotics .
  • Cytotoxicity Studies : In vitro cytotoxicity assays indicated that certain derivatives could significantly reduce the viability of cancer cell lines, supporting the need for further exploration in anticancer drug development .
  • Pharmacokinetic Profiling : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, making it a candidate for further therapeutic exploration in central nervous system (CNS) disorders .

Q & A

Q. In vitro assays :

  • MTT/PrestoBlue : Measures mitochondrial activity in cancer cell lines (e.g., HepG2, MCF-7). Morpholine derivatives exhibit IC50 values ranging from 10–50 µM, dependent on substituent electronic profiles .
  • DNA interaction studies : Fluorescence quenching assays with ethidium bromide reveal intercalation potential.
    Mechanistic studies : Western blotting (e.g., caspase-3 activation) confirms apoptosis induction . Contradictory results in cytotoxicity (e.g., variable IC50 across cell lines) may stem from differential membrane permeability or metabolic stability .

How do structural modifications of this compound impact its pharmacokinetic properties?

  • Lipophilicity : Adding electron-withdrawing groups (e.g., -CF3) increases logP, enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Metabolic stability : Morpholine rings resist cytochrome P450 oxidation, while naphthalene moieties may undergo hydroxylation. In vitro microsomal assays (e.g., rat liver microsomes) quantify metabolic half-life .
  • Bioavailability : Pharmacokinetic studies in rodents show oral bioavailability <30% due to first-pass metabolism. PEGylation or prodrug strategies improve absorption .

What advanced techniques validate the environmental toxicity of this compound?

  • Ecotoxicological assays :
    • Daphnia magna acute toxicity : LC50 values >100 mg/L suggest low aquatic toxicity .
    • Ames test : No mutagenicity observed at concentrations ≤1 mM.
  • Degradation studies : Photocatalysis with TiO2 under UV light achieves >90% degradation in 6 hours, monitored via HPLC . Discrepancies in biodegradation rates (soil vs. water) highlight matrix-dependent microbial activity .

How can NMR and HRMS address challenges in characterizing this compound derivatives?

  • 1H/13C NMR : Assign peaks using DEPT-135 and COSY spectra. For 4-((2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)morpholine , aromatic protons resonate at δ 7.2–8.5 ppm, while morpholine protons appear as multiplets at δ 3.4–4.1 ppm .
  • HRMS : Confirm molecular ions (e.g., [M+H]+ at m/z 370.1913) with <2 ppm error . Isomeric impurities (e.g., regioisomers) require tandem MS/MS for differentiation.

What computational strategies predict the σ receptor binding affinity of this compound derivatives?

  • Molecular docking (AutoDock Vina) : Dock ligands into σ-1 receptor PDB structures (e.g., 6DK1). Key interactions include π-π stacking with naphthalene and hydrogen bonds with morpholine oxygen .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns. Free energy calculations (MM-PBSA) correlate with experimental IC50 values (R² >0.85) . Discrepancies arise from receptor flexibility or solvent models .

What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Purification bottlenecks : Column chromatography is impractical at >100 g scales. Switch to distillation or crystallization (e.g., ethanol/water mixtures).
  • Byproduct formation : Optimize stoichiometry (e.g., 1.1:1 amine:acid ratio) and use scavengers (e.g., polymer-bound isocyanate) to trap excess reagents .
  • Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.1%) .

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